Catharanthine Catharanthine Catharanthine is an organic heteropentacyclic compound and monoterpenoid indole alkaloid produced by the medicinal plant Catharanthus roseus via strictosidine. It is a bridged compound, an organic heteropentacyclic compound, a methyl ester, a monoterpenoid indole alkaloid, a tertiary amino compound and an alkaloid ester. It is a conjugate base of a catharanthine(1+).
Catharanthine is a natural product found in Tabernaemontana catharinensis, Catharanthus trichophyllus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2468-21-5
VCID: VC21333718
InChI: InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
SMILES: CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol

Catharanthine

CAS No.: 2468-21-5

Cat. No.: VC21333718

Molecular Formula: C21H24N2O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Catharanthine - 2468-21-5

CAS No. 2468-21-5
Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
IUPAC Name methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Standard InChI InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
Standard InChI Key CMKFQVZJOWHHDV-NQZBTDCJSA-N
Isomeric SMILES CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
SMILES CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Canonical SMILES CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Chemical Structure and Properties

Catharanthine possesses a complex pentacyclic structure characteristic of the iboga-type alkaloids. The molecular formula of catharanthine is C21H24N2O2, with a systematic name of methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate . The compound contains two nitrogen atoms in its ring structure and includes a methyl ester group, which contributes to its physical and chemical properties.

Physical Properties

Catharanthine exists in various salt forms for research and pharmaceutical applications, including tartrate and sulfate salts. The tartrate form has a molecular weight of 486.5 g/mol with the molecular formula C25H30N2O8 . Meanwhile, the sulfate form has a molecular weight of 434.51 g/mol with the formula C21H26N2O6S . These salt forms are often preferred in pharmaceutical applications due to their enhanced stability and solubility compared to the free base.

Structural Characteristics

The compound features a unique pentacyclic skeleton with an ethyl substitution at position 17 and a methyl carboxylate group. This specific structural arrangement contributes significantly to its biological activity and its ability to bind to various molecular targets in biological systems.

Biological Sources

Catharanthine occurs naturally in several plant species, with the most significant sources being medicinal plants of the Apocynaceae family.

Primary Natural Sources

The primary natural sources of catharanthine include:

  • Catharanthus roseus (Madagascar periwinkle) - The most well-studied source, where catharanthine accumulates primarily in the aerial parts of the plant .

  • Tabernaemontana divaricata (Crepe jasmine) - Another significant source of catharanthine and related alkaloids .

Both plant species have long histories in traditional medicine across various cultures, with their medicinal properties now attributed partly to their alkaloid content, including catharanthine.

Biosynthetic Pathway

The biosynthesis of catharanthine involves a complex series of enzymatic reactions beginning with primary metabolites.

Precursors and Intermediates

Catharanthine is derived from strictosidine, which serves as a central intermediate in monoterpene indole alkaloid biosynthesis. Strictosidine is formed from the condensation of tryptamine (derived from tryptophan) and secologanin (derived from the terpenoid pathway) . While the exact mechanism of catharanthine formation from strictosidine remains incompletely characterized, research has identified several key enzymes and intermediates in this pathway.

Regulation of Biosynthesis

Studies have shown that catharanthine itself can influence the expression of genes involved in alkaloid biosynthesis. Research on Catharanthus roseus cambial meristematic cells demonstrated that exogenous application of catharanthine up-regulated the expression of several key biosynthetic genes, including strictosidine synthase (STR), strictosidine β-D-glucosidase (SGD), and the transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3 (ORCA3) . This suggests a potential feedback mechanism where catharanthine may regulate its own biosynthetic pathway and influence the production of other related alkaloids.

Pharmacological Properties

Catharanthine demonstrates diverse pharmacological activities through interactions with multiple molecular targets.

Receptor and Channel Interactions

Catharanthine exhibits significant activity on various receptors and ion channels:

TargetEffectPotencyReference
α9α10 nicotinic acetylcholine receptorsCompetitive inhibitionHigher than at α3β4 and α4β2 nAChRs
Calcium voltage-gated channel (CaV2.2)Direct blockade-
Muscle-type nicotinic acetylcholine receptorsNon-competitive antagonism-
L-type calcium channels in cardiomyocytesInhibitionIC50 = 220 μM
L-type calcium channels in vascular smooth muscle cellsInhibitionIC50 = 8 μM
Transient receptor potential melastatin 8 (TRPM8)Potent inhibitionSimilar to BCTC
Transient receptor potential ankyrin 1 (TRPA1)Activity-
ButyrylcholinesteraseActivity-

This diverse range of molecular interactions contributes to catharanthine's various physiological effects and potential therapeutic applications.

Physiological Effects

Catharanthine demonstrates several important physiological effects:

  • Cardiovascular Effects: The sulfate form of catharanthine has been shown to reduce blood pressure and heart rate in vivo, likely through its inhibition of L-type calcium channels in vascular smooth muscle cells and cardiomyocytes .

  • Central Nervous System Effects: In vitro studies have shown that catharanthine can increase cyclic adenosine monophosphate (cAMP) levels in the brain by inhibiting cAMP phosphodiesterase .

  • Anti-cancer Potential: While catharanthine is primarily known as a precursor to anti-cancer vinca alkaloids, the compound itself has demonstrated anti-cancer activity in certain research models .

Role in Plant Secondary Metabolism

Catharanthine plays a significant role in plant secondary metabolism, particularly in Catharanthus roseus.

Elicitation Effects on Other Alkaloids

Research has demonstrated that catharanthine can induce the biosynthesis of other alkaloids in C. roseus cambial meristematic cells (CMCs). Specifically, catharanthine treatment induced the biosynthesis of vallesiachotamine and isovallesiachotamine in a time- and dosage-dependent manner .

Gene Expression Regulation

Catharanthine appears to regulate the biosynthesis of vallesiachotamine and isovallesiachotamine by up-regulating the expression of specific genes involved in monoterpene indole alkaloid biosynthesis, including strictosidine synthase (STR), strictosidine β-D-glucosidase (SGD), and the transcription factor ORCA3 . This suggests that catharanthine may function as a signaling molecule in plant secondary metabolism, potentially coordinating the production of various defensive or adaptive alkaloids.

Derivatives and Salts of Catharanthine

For research and pharmaceutical applications, catharanthine is often utilized in various salt forms.

Catharanthine Tartrate

Catharanthine tartrate, also known as catharanthine hemitartrate, is a common salt form with the molecular formula C25H30N2O8 and a molecular weight of 486.5 g/mol . This derivative combines catharanthine with tartaric acid, enhancing its stability and solubility for various applications. The compound is also known by various synonyms including "2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate" .

Catharanthine Sulfate

Catharanthine sulfate, with the molecular formula C21H26N2O6S and molecular weight of 434.51 g/mol, is another important derivative . This form has been studied for its effects on calcium channels and cardiovascular function. Research has shown that catharanthine sulfate inhibits voltage-operated L-type calcium channels with IC50 values of 220 μM in cardiomyocytes and 8 μM in vascular smooth muscle cells, demonstrating tissue-specific potency .

Research Applications

Catharanthine serves several important functions in contemporary research.

Bioengineering of Monoterpene Indole Alkaloid Production

Understanding catharanthine biosynthesis and its regulatory effects on other alkaloids has significant implications for metabolic engineering approaches aimed at enhancing the production of medicinal alkaloids in plant cell cultures or heterologous expression systems. Research on catharanthine's elicitation effects on vallesiachotamine and isovallesiachotamine biosynthesis exemplifies how knowledge of these regulatory relationships can be leveraged for biotechnological applications .

Pharmacological Probes

The specific receptor and channel activities of catharanthine make it a valuable pharmacological probe for studying various physiological processes, particularly in neuroscience and cardiovascular research. Its differential potency at various targets allows researchers to explore tissue-specific and receptor subtype-specific effects .

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